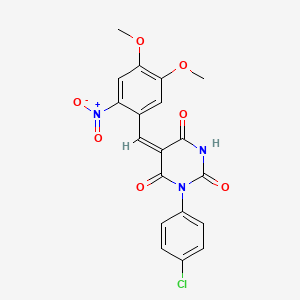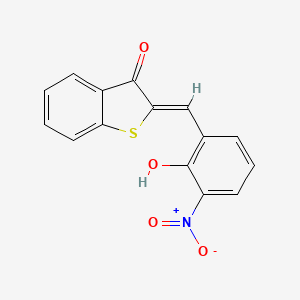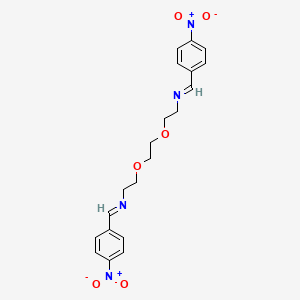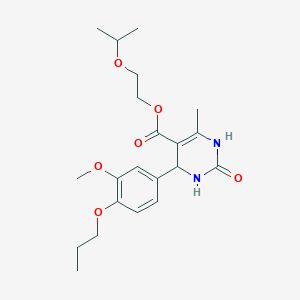![molecular formula C21H19BrN2O3S B11682940 N'-[(4-bromophenyl)sulfonyl]-N-(4-hydroxy-3,5-dimethylphenyl)benzenecarboximidamide](/img/structure/B11682940.png)
N'-[(4-bromophenyl)sulfonyl]-N-(4-hydroxy-3,5-dimethylphenyl)benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N’-(4-BROMOBENZENESULFONYL)-N-(4-HYDROXY-3,5-DIMETHYLPHENYL)BENZENECARBOXIMIDAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a bromobenzenesulfonyl group, a hydroxy group, and a benzenecarboximidamide moiety, which contribute to its diverse chemical reactivity and potential utility in research and industry.
准备方法
The synthesis of (E)-N’-(4-BROMOBENZENESULFONYL)-N-(4-HYDROXY-3,5-DIMETHYLPHENYL)BENZENECARBOXIMIDAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzenecarboximidamide core: This can be achieved through the reaction of benzoic acid derivatives with appropriate amines under dehydrating conditions.
Introduction of the bromobenzenesulfonyl group: This step involves the sulfonylation of the aromatic ring using bromobenzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the hydroxy-3,5-dimethylphenyl group: This can be accomplished through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
化学反应分析
(E)-N’-(4-BROMOBENZENESULFONYL)-N-(4-HYDROXY-3,5-DIMETHYLPHENYL)BENZENECARBOXIMIDAMIDE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide or potassium thiolate.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
(E)-N’-(4-BROMOBENZENESULFONYL)-N-(4-HYDROXY-3,5-DIMETHYLPHENYL)BENZENECARBOXIMIDAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s functional groups allow it to interact with biological molecules, making it useful in the design of enzyme inhibitors or probes for studying biochemical pathways.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of (E)-N’-(4-BROMOBENZENESULFONYL)-N-(4-HYDROXY-3,5-DIMETHYLPHENYL)BENZENECARBOXIMIDAMIDE involves its interaction with molecular targets such as enzymes or receptors. The bromobenzenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The overall effect depends on the specific molecular pathways involved.
相似化合物的比较
Similar compounds to (E)-N’-(4-BROMOBENZENESULFONYL)-N-(4-HYDROXY-3,5-DIMETHYLPHENYL)BENZENECARBOXIMIDAMIDE include:
N-(4-BROMOBENZENESULFONYL)BENZENECARBOXIMIDAMIDE: Lacks the hydroxy-3,5-dimethylphenyl group, resulting in different reactivity and applications.
N-(4-HYDROXY-3,5-DIMETHYLPHENYL)BENZENECARBOXIMIDAMIDE:
N’-(4-BROMOBENZENESULFONYL)-N-(4-HYDROXY-3,5-DIMETHYLPHENYL)BENZENECARBOXIMIDAMIDE: Similar structure but with variations in the position or nature of substituents, leading to differences in reactivity and applications.
The uniqueness of (E)-N’-(4-BROMOBENZENESULFONYL)-N-(4-HYDROXY-3,5-DIMETHYLPHENYL)BENZENECARBOXIMIDAMIDE lies in its combination of functional groups, which confer specific chemical reactivity and potential for diverse applications in scientific research and industry.
属性
分子式 |
C21H19BrN2O3S |
|---|---|
分子量 |
459.4 g/mol |
IUPAC 名称 |
N'-(4-bromophenyl)sulfonyl-N-(4-hydroxy-3,5-dimethylphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C21H19BrN2O3S/c1-14-12-18(13-15(2)20(14)25)23-21(16-6-4-3-5-7-16)24-28(26,27)19-10-8-17(22)9-11-19/h3-13,25H,1-2H3,(H,23,24) |
InChI 键 |
BWIVZAHPHQWWLU-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC(=CC(=C1O)C)N/C(=N/S(=O)(=O)C2=CC=C(C=C2)Br)/C3=CC=CC=C3 |
规范 SMILES |
CC1=CC(=CC(=C1O)C)NC(=NS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(4-tert-butylphenyl)acetamide](/img/structure/B11682863.png)
![N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682873.png)

![Ethyl 5-[(2-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11682890.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682891.png)

![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682899.png)
![(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11682900.png)


![N-benzyl-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11682941.png)
![2-{[(2E)-4-(2-Formylphenoxy)but-2-EN-1-YL]oxy}benzaldehyde](/img/structure/B11682942.png)
![(5Z)-5-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682950.png)
